molecular formula C22H21N3O5 B2381485 (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327168-93-3

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Número de catálogo: B2381485
Número CAS: 1327168-93-3
Peso molecular: 407.426
Clave InChI: RSKOVGZJRJJVNY-LVWGJNHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent HDAC isoform. This compound has emerged as a critical pharmacological tool for dissecting the unique biological functions of HDAC8, which are often obscured by the use of pan-HDAC inhibitors. Research indicates that selective HDAC8 inhibition modulates acetylation levels of specific non-histone substrates, such as SMC3, thereby influencing crucial cellular processes like cohesion complex function and gene expression. Its high selectivity profile makes it invaluable for investigating HDAC8's role in various disease contexts, particularly in oncology, where it has shown promise in impairing the viability of cancer cell lines, including those derived from T-cell lymphomas and neuroblastoma. A recent 2024 study highlighted its efficacy in inducing apoptosis and reducing tumor growth in preclinical models of glioblastoma, underscoring its potential as a lead compound for targeted cancer therapy development. Furthermore, its application extends to fundamental epigenetic research aimed at understanding the consequences of targeted histone and non-histone protein acetylation on cellular differentiation and proliferation pathways. This inhibitor provides researchers with a precise means to probe the therapeutic window of HDAC8 inhibition while minimizing off-target effects associated with broader HDAC blockade.

Propiedades

IUPAC Name

2-(4-carbamoylphenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c23-20(27)13-3-6-15(7-4-13)25-22-18(21(28)24-12-17-2-1-9-29-17)10-14-5-8-16(26)11-19(14)30-22/h3-8,10-11,17,26H,1-2,9,12H2,(H2,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKOVGZJRJJVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific chromene derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The chromene moiety provides a stable aromatic framework.
  • Functional Groups : The presence of a carbamoyl group and a hydroxyl group enhances its reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4}.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.78 to 1.56 μM against the tested bacterial strains, indicating potent antibacterial activity .

Antifungal Activity

Additionally, the compound has shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

Antifungal Efficacy

  • The compound's antifungal activity was assessed using similar methodologies, with effective MIC values suggesting its potential as an antifungal agent .

The mechanism through which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Cell Wall Synthesis : By interfering with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : Altering the permeability of fungal membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers synthesized several derivatives based on the chromene structure and evaluated their antibacterial properties. The results indicated that modifications to the carbamoyl group significantly influenced antibacterial potency.

Compound IDMIC (μM)Target Bacteria
8a0.78Staphylococcus aureus
8d1.56Escherichia coli
9c0.98Candida albicans

Case Study 2: Antifungal Activity

Another research effort focused on the antifungal potential of this class of compounds. The study highlighted that certain structural modifications enhanced antifungal activity against resistant strains.

Compound IDMIC (μM)Target Fungi
9a0.85Aspergillus niger
9b1.10Candida albicans

Q & A

Basic: What are the common synthetic routes for preparing this chromene-based compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the imine bond (e.g., between a substituted aniline and a chromene-carboxaldehyde intermediate) .
  • Functional group protection/deprotection (e.g., hydroxyl or amine groups) to prevent side reactions during coupling steps .
  • Cyclization under acidic or basic conditions to form the chromene backbone .
    Key reaction conditions:
StepSolventCatalystTemperatureYield Optimization
Imine formationEthanolAcetic acidReflux (80°C)60-75%
CyclizationDMFK₂CO₃100°C50-65%
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the stereochemistry (Z-configuration) of the imine group confirmed?

Answer:
The Z-configuration is verified via:

  • ¹H NMR spectroscopy : Coupling constants (J) between protons on the imine double bond and neighboring groups .
  • X-ray crystallography : Definitive confirmation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NOESY experiments : To detect spatial proximity of substituents adjacent to the imine bond .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts for selective bond formation .
  • Solvent engineering : Switching from DMF to ionic liquids to improve solubility and reduce side products .
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, stoichiometry, pH) .

Advanced: What computational methods predict bioactivity against targets like AKR1B10?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions between the compound’s carboxamide group and AKR1B10’s active site (e.g., binding affinity ΔG ≤ -8.5 kcal/mol) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency (IC₅₀) .

Advanced: How to resolve contradictions in reported biological activity (e.g., anticancer vs. anti-inflammatory)?

Answer:

  • Target-specific assays : Use isoform-selective enzymes (e.g., AKR1B10 for cancer vs. COX-2 for inflammation) to clarify mechanisms .
  • Metabolite profiling (LC-MS) : Identify degradation products or active metabolites that may explain divergent results .
  • Dose-response studies : Establish if effects are concentration-dependent (e.g., apoptosis at high doses vs. cytostasis at low doses) .

Basic: What spectroscopic techniques characterize this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the tetrahydrofuran-methyl group (δ ~3.5 ppm) and aromatic protons .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ ion within 2 ppm error) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Advanced: How do substituents (e.g., carbamoyl vs. trifluoromethyl) influence bioactivity?

Answer:

SubstituentEffect on ActivityMechanism
4-Carbamoylphenyl Enhances solubility and hydrogen bonding with targets (e.g., AKR1B10) Increases binding affinity by 3-fold vs. unsubstituted analogs
Tetrahydrofuran-methyl Improves membrane permeability (logP reduction by 0.5 units) Lowers efflux ratio in Caco-2 assays
  • SAR (Structure-Activity Relationship) studies : Systematic substitution at the phenyl ring (e.g., halogen vs. methoxy) to optimize IC₅₀ .

Advanced: What strategies validate crystallographic data quality for this compound?

Answer:

  • R-factor analysis : Acceptable R₁ ≤ 0.05 and wR₂ ≤ 0.12 using SHELXL .
  • Residual density maps : Ensure no unexplained electron density peaks (>0.5 e⁻/ų) .
  • TWIN refinement : Applied if crystals show twinning (common in chromenes due to planar stacking) .

Basic: How is stability assessed under physiological conditions?

Answer:

  • pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC .
  • Forced degradation (heat/light) : Identify labile groups (e.g., imine bond hydrolysis at pH > 9) .
  • Plasma stability assays : Measure half-life in human plasma (e.g., t₁/₂ ≥ 2h for viable drug candidates) .

Advanced: What in vitro models evaluate its mechanism in cancer pathways?

Answer:

  • AKR1B10 inhibition : Use recombinant enzyme assays (IC₅₀ determination) and siRNA knockdown in HT29 colon cancer cells .
  • Apoptosis markers (Annexin V/PI) : Flow cytometry to quantify cell death in MCF-7 breast cancer lines .
  • ROS detection (DCFH-DA assay) : Links compound activity to oxidative stress modulation .

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